2,4-Hexadiene is a conjugated diene with the molecular formula and a molecular weight of approximately 82.14 g/mol. It exists in several stereoisomeric forms, with the most notable being the trans,trans-2,4-hexadiene, which is often referred to in literature due to its stability and reactivity characteristics. The compound features two double bonds located at the second and fourth carbon atoms of the hexane chain, contributing to its unique chemical properties and potential applications in organic synthesis and materials science .
2,4-Hexadiene is a flammable liquid with a moderate vapor pressure. It can irritate the skin and eyes upon contact and inhalation may cause respiratory irritation []. When handling 2,4-hexadiene, it is crucial to follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
Several methods exist for synthesizing 2,4-hexadiene:
2,4-Hexadiene has various applications:
Studies on the interactions of 2,4-hexadiene with other compounds have revealed interesting dynamics:
Several compounds are structurally similar to 2,4-hexadiene. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3-Hexadiene | C6H10 | Non-conjugated diene; more reactive than 2,4-hexadiene due to its structure. |
| 1,5-Hexadiene | C6H10 | Also non-conjugated; shows different thermodynamic stability compared to 2,4-hexadiene. |
| Cyclohexene | C6H10 | Cyclic structure; used widely in organic synthesis but lacks the conjugated double bonds present in 2,4-hexadiene. |
| 3-Hexyne | C6H10 | An alkyne; has different reactivity patterns due to the triple bond configuration. |
The uniqueness of 2,4-hexadiene lies in its conjugated double bonds which confer distinct stability and reactivity characteristics compared to its isomers and related compounds.
2,4-Hexadiene is an organic compound with the molecular formula C₆H₁₀ [1] [9]. This conjugated diene has a molecular weight of 82.14 g/mol, which is consistent across all stereoisomers of the compound [1] [2]. The density of 2,4-hexadiene is reported to be 0.72 g/mL at 25°C, making it less dense than water [1] [17]. This relatively low density is characteristic of many hydrocarbons with similar carbon chain lengths [2].
The physical state of 2,4-hexadiene at standard temperature and pressure (20°C) is a clear light yellow liquid [1] [17]. Commercial preparations of 2,4-hexadiene are typically available as mixtures of stereoisomers, with purities generally exceeding 90% [17] [22]. The molecular structure features two double bonds in conjugation, which significantly influences its physical and chemical properties [1] [9].
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₆H₁₀ | - |
| Molecular Weight | 82.14 | g/mol |
| Density | 0.72 | g/mL at 25°C |
| Physical State | Liquid | at 20°C |
| Appearance | Clear light yellow | - |
The boiling point of 2,4-hexadiene is approximately 82°C at standard pressure, though slight variations exist depending on the specific isomeric composition [1] [17]. This relatively low boiling point reflects the compound's low molecular weight and weak intermolecular forces [2]. The flash point of 2,4-hexadiene is notably low at -8°C (7°F), indicating its high volatility and flammability [1] [17].
The melting point data for 2,4-hexadiene varies significantly between sources and depends on the specific stereoisomer. Some sources report a melting point range of 179-180°C [1] [18], while others indicate much lower values. For instance, the (2E,4E)-2,4-hexadiene isomer (trans,trans) has a reported melting point of -79°C [5], and the (Z,Z)-2,4-hexadiene isomer (cis,cis) has an estimated melting point of -94.9°C [4]. These substantial differences in melting points between stereoisomers demonstrate the significant impact of molecular geometry on the solid-state packing and intermolecular interactions [4] [5].
| Isomer | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| 2,4-Hexadiene (mixture) | 179-180 | 82 |
| (2E,4E)-2,4-Hexadiene | -79 | 79 |
| (Z,Z)-2,4-Hexadiene | -94.9 (estimate) | 84.93 |
The infrared spectroscopy of 2,4-hexadiene provides valuable information about its molecular structure and functional groups [10]. The most characteristic features in the infrared spectrum of 2,4-hexadiene are related to its conjugated diene system [10] [15]. The carbon-carbon double bond stretching vibrations typically appear in the region of 1600-1650 cm⁻¹, with the conjugated nature of the diene system causing a slight shift to lower wavenumbers compared to isolated double bonds [10] [15].
The carbon-hydrogen stretching vibrations of the vinyl groups (=C-H) appear in the region of 3000-3100 cm⁻¹, while the methyl C-H stretching vibrations are observed around 2800-3000 cm⁻¹ [10]. The in-plane and out-of-plane bending vibrations of the =C-H bonds provide additional diagnostic bands in the fingerprint region [7] [10].
Infrared spectroscopy can also be used to distinguish between different stereoisomers of 2,4-hexadiene. For example, the (E,E), (E,Z), and (Z,Z) isomers show distinct patterns in their infrared spectra, particularly in the fingerprint region [7] [15]. The conjugated diene system in 2,4-hexadiene shows characteristic absorption patterns that differ from non-conjugated dienes like 1,5-hexadiene, making infrared spectroscopy a valuable tool for structural identification [15].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 2,4-hexadiene and its stereoisomers [13] [16]. Both proton (¹H) and carbon (¹³C) NMR are valuable for characterizing this compound [16] [29].
In the ¹H NMR spectrum of 2,4-hexadiene, the vinyl protons typically appear in the range of δ 5.3-6.4 ppm, with specific chemical shifts depending on their position in the conjugated system and the stereochemistry of the double bonds [13] [33]. The methyl protons resonate at approximately δ 1.7-1.8 ppm [33]. The coupling patterns between adjacent vinyl protons provide crucial information about the stereochemistry of the double bonds, with trans coupling constants (³J) typically around 13-16 Hz and cis coupling constants around 6-10 Hz [32] [33].
The ¹³C NMR spectrum of 2,4-hexadiene shows signals for the vinyl carbons in the range of δ 120-135 ppm, while the methyl carbons appear around δ 18-20 ppm [16] [29]. The exact chemical shifts depend on the stereochemistry of the molecule [16].
For the (E,E)-2,4-hexadiene isomer, the ¹³C NMR spectrum shows distinct signals that differ from those of the (E,Z) and (Z,Z) isomers, allowing for unambiguous identification of the stereochemistry [16] [29]. The coupling constants between carbons and protons (¹J, ²J, and ³J) provide additional structural information, particularly about the configuration around the double bonds [30] [32].
Mass spectrometry is a powerful technique for identifying 2,4-hexadiene and determining its molecular weight [11] [14]. The electron ionization mass spectrum of 2,4-hexadiene shows a molecular ion peak at m/z 82, corresponding to its molecular weight [11] [14]. This peak is relatively intense (approximately 51.7% relative intensity), indicating the stability of the molecular ion [11] [14].
The fragmentation pattern of 2,4-hexadiene is characteristic of conjugated dienes [14] [26]. Major fragment ions include m/z 67 (100% relative intensity, loss of methyl), m/z 53, m/z 41 (approximately 32.9% relative intensity), and m/z 39 (approximately 24.1% relative intensity) [11] [14]. The base peak at m/z 67 corresponds to the loss of a methyl group from the molecular ion [14].
The mass spectra of different stereoisomers of 2,4-hexadiene show similar fragmentation patterns, making it difficult to distinguish between them based solely on mass spectrometry [14] [26]. However, when combined with other analytical techniques such as gas chromatography, mass spectrometry becomes a powerful tool for identifying and quantifying the different stereoisomers [14].
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 82 | 51.7 | Molecular ion (M⁺) |
| 67 | 100.0 | M⁺ - CH₃ |
| 41 | 32.9 | C₃H₅⁺ |
| 39 | 24.1 | C₃H₃⁺ |
| 27 | 10.5 | C₂H₃⁺ |
2,4-Hexadiene exhibits excellent solubility in a wide range of organic solvents, which is consistent with its hydrocarbon structure [1] [23]. It is miscible with common organic solvents including ethanol, diethyl ether, and chloroform [1] [23]. This high solubility in organic media is attributed to the similar polarities between 2,4-hexadiene and these solvents, following the principle of "like dissolves like" [1].
The conjugated diene structure of 2,4-hexadiene contributes to its solubility properties, as the π-electron system can engage in favorable interactions with aromatic solvents [1] [23]. The compound's relatively low molecular weight and linear structure also facilitate its dissolution in organic media by minimizing steric hindrance and allowing for efficient solvent-solute interactions [1] [23].
Different stereoisomers of 2,4-hexadiene may exhibit slight variations in their solubility profiles due to differences in molecular geometry and dipole moments, though these differences are generally minor for most common organic solvents [5] [23].
2,4-Hexadiene is immiscible with water, forming distinct layers when mixed with aqueous solutions [1] [23]. This immiscibility stems from the hydrophobic nature of the hydrocarbon chain and the inability of 2,4-hexadiene to form hydrogen bonds with water molecules [1]. The lack of polar functional groups in 2,4-hexadiene results in unfavorable interactions with the highly polar water molecules [1] [23].
When added to water, 2,4-hexadiene forms a separate layer above the water due to its lower density (0.72 g/mL compared to water's 1.00 g/mL) [1] [17]. This property is important for various applications, including extraction processes and reaction workups [23]. The water immiscibility of 2,4-hexadiene is consistent across all its stereoisomers, as the stereochemistry does not significantly affect the overall polarity of the molecule [1] [23].
The dielectric constant of 2,4-hexadiene is reported to be 2.2 at 25°C [1] [19]. This relatively low value is characteristic of non-polar hydrocarbons and indicates the compound's poor ability to stabilize charges, which explains its low electrical conductivity [1] [19]. The dielectric constant is an important parameter for understanding the behavior of 2,4-hexadiene in electrical fields and its potential applications in various industrial processes [19].
The refractive index of 2,4-hexadiene is approximately 1.445-1.456, depending on the specific isomer and measurement conditions [5] [17] [22]. For instance, the (2E,4E)-2,4-hexadiene isomer has a reported refractive index of 1.456 [5]. The refractive index is related to the polarizability of the molecule and is influenced by the conjugated diene system, which contains easily polarizable π-electrons [5] [17].
| Property | Value | Conditions |
|---|---|---|
| Dielectric Constant | 2.2 | at 25°C |
| Refractive Index | 1.445-1.456 | at 20°C (n₂₀/D) |
2,4-Hexadiene exhibits several important thermodynamic properties that are relevant to its behavior in chemical reactions and physical processes [2] [20]. The standard enthalpy of formation (ΔfH°) for gaseous 2,4-hexadiene is approximately 67.27 kJ/mol, while the standard Gibbs free energy of formation (ΔfG°) is around 160.08 kJ/mol [2]. These values indicate that the formation of 2,4-hexadiene from its elements is endothermic and non-spontaneous under standard conditions [2].
The enthalpy of fusion (ΔfusH°) for 2,4-hexadiene is approximately 11.70 kJ/mol, and the enthalpy of vaporization (ΔvapH°) is around 28.87 kJ/mol [2]. These values reflect the energy required for phase transitions and are important for understanding the compound's behavior during heating and cooling processes [2] [20].
The heat capacity (Cp) of gaseous 2,4-hexadiene varies with temperature, ranging from approximately 131.24 J/(mol·K) at 345 K to 184.66 J/(mol·K) at 527 K [2]. For the liquid phase, the heat capacity is significantly higher, with a value of about 459.00 J/(mol·K) at 298.15 K reported for some isomers [20]. The temperature dependence of heat capacity follows the expected trend for organic compounds, increasing with temperature due to the excitation of additional vibrational modes [2] [21].
| Thermodynamic Property | Value | Unit | Conditions |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°, gas) | 67.27 | kJ/mol | Standard state |
| Standard Gibbs Free Energy (ΔfG°) | 160.08 | kJ/mol | Standard state |
| Enthalpy of Fusion (ΔfusH°) | 11.70 | kJ/mol | - |
| Enthalpy of Vaporization (ΔvapH°) | 28.87 | kJ/mol | - |
| Heat Capacity (Cp, gas) | 131.24-184.66 | J/(mol·K) | 345-527 K |
| Heat Capacity (Cp, liquid) | 459.00 | J/(mol·K) | 298.15 K |
The critical temperature (Tc) of 2,4-hexadiene is estimated to be around 527.01 K, and the critical pressure (Pc) is approximately 3501.28 kPa [2]. These critical properties are important for understanding the phase behavior of the compound at extreme conditions and for designing processes involving supercritical fluids [2] [20].
2,4-Hexadiene represents a fundamental example of conjugated diene chemistry, characterized by alternating single and double bonds that create an extended π-electron system [1] [2]. The compound exists as three geometric isomers: trans,trans-2,4-hexadiene, cis,cis-2,4-hexadiene, and cis,trans-2,4-hexadiene, each exhibiting distinct chemical and physical properties [4]. The conjugated nature of the molecule results in significant stabilization through electron delocalization, with the trans,trans isomer being thermodynamically most stable [1] [5].
The molecular structure of 2,4-hexadiene demonstrates classical features of conjugated systems, including shortened single bonds between the double bonds and lengthened double bonds compared to isolated alkenes [1]. This structural modification arises from partial double bond character in the central carbon-carbon single bond due to resonance delocalization. The compound's stability follows the order: trans,trans > cis,trans > cis,cis isomer, with energy differences of approximately 1.4 kilocalories per mole for each cis double bond relative to the trans,trans configuration [6].
The electronic properties of 2,4-hexadiene are characterized by extended π-conjugation that results in lowered highest occupied molecular orbital energy and raised lowest unoccupied molecular orbital energy compared to non-conjugated dienes [1]. This electronic structure makes the compound particularly reactive toward electrophilic addition reactions and suitable for various cycloaddition processes. The conjugated system also exhibits characteristic ultraviolet absorption properties due to π→π* electronic transitions.
Thermal isomerization of 2,4-hexadiene occurs through several mechanistic pathways depending on temperature and reaction conditions [7] [8]. At elevated temperatures, the compound undergoes conformational interconversion between s-cis and s-trans conformations, as well as geometric isomerization around the individual double bonds [7]. The thermal isomerization process typically involves rotation about the carbon-carbon single bond connecting the two double bonds, with activation barriers that depend on the specific isomer involved.
Experimental studies have demonstrated that thermal isomerization rates vary significantly among the three geometric isomers [7]. The cis,trans isomer shows the highest propensity for thermal rearrangement, while the trans,trans isomer exhibits the greatest thermal stability. Kinetic analyses reveal that the isomerization follows first-order kinetics with temperature-dependent rate constants that can be described by Arrhenius expressions [7].
The mechanism of thermal isomerization involves initial formation of a partially twisted intermediate state where one of the double bonds adopts a perpendicular configuration relative to the π-system [7]. This intermediate can then collapse to form different geometric isomers depending on the direction of rotation. The process is facilitated by the relatively low rotational barrier around the central carbon-carbon bond in the conjugated system.
Photochemical isomerization of 2,4-hexadiene proceeds through both singlet and triplet excited state pathways, with the mechanism depending on the wavelength of irradiation and presence of sensitizers [9] [10] [11]. Direct irradiation typically leads to singlet state photoisomerization, while sensitized reactions involve triplet state intermediates [12].
The photoisomerization process has been extensively studied using benzophenone sensitization, which demonstrates the involvement of triplet states in the isomerization reaction [12]. Quantum yield measurements indicate that the photoisomerization efficiency varies with the geometric configuration of the starting isomer and reaction conditions. The mechanism involves initial excitation to the singlet excited state, followed by intersystem crossing to the triplet manifold where bond rotation can occur more readily than in the ground state [9].
A particularly interesting feature of 2,4-hexadiene photoisomerization is the observation of quantum chain processes under certain conditions [10]. These chain reactions involve triplet excitation transfer between different isomers, leading to amplification of the photoisomerization yield beyond the number of photons absorbed. The chain mechanism requires the presence of readily accessible triplet intermediates that can facilitate efficient energy transfer between molecules [10].
Catalytic isomerization of 2,4-hexadiene can be achieved using various transition metal catalysts and acidic systems [13] [14]. Molecular sieves with strong acidic sites have been shown to effectively catalyze the isomerization process, particularly for the synthesis of specific geometric isomers [14]. The catalytic process typically involves initial coordination of the diene to the catalyst surface, followed by rearrangement and subsequent product desorption.
Studies on palladium-catalyzed isomerization have revealed stereospecific pathways that allow selective formation of specific geometric isomers [15]. The interaction between palladium chloride and 2,4-hexadiene proceeds in a stereospecific manner, suggesting coordination-controlled mechanisms. The selectivity depends on the electronic and steric properties of the catalyst as well as reaction conditions such as temperature and solvent.
Acid-catalyzed isomerization mechanisms involve protonation of one of the double bonds to form an allylic carbocation intermediate, which can then undergo rearrangement before deprotonation to yield the isomerized product [13]. The regioselectivity and stereoselectivity of these processes depend on the relative stability of the carbocationic intermediates and the specific acid catalyst employed.
Hydroxyl radical-initiated oxidation of 2,4-hexadiene represents an important atmospheric degradation pathway for this conjugated diene [16]. The reaction proceeds with a rate constant of (1.76 ± 0.58) × 10⁻¹⁰ cubic centimeters per molecule per second at 296 Kelvin and 700 Torr pressure, as determined by long-path Fourier transform infrared spectroscopy [16].
The major products from OH-initiated oxidation include acetaldehyde (30.6 ± 5.0% molar yield), trans-crotonaldehyde (12.9 ± 2.0% molar yield), and 2,5-dimethylfuran (5.6 ± 1.0% molar yield) [16]. These product distributions suggest that the oxidation proceeds through pathways analogous to those reported for other conjugated dienes such as 1,3-butadiene and isoprene. The mechanism involves initial OH radical addition to one of the double bonds, followed by oxygen addition and subsequent reactions leading to carbonyl-containing products.
The OH-initiated oxidation mechanism begins with addition of the hydroxyl radical to either the terminal or internal carbon atoms of the conjugated system [16]. The resulting alkyl radicals rapidly react with molecular oxygen to form peroxy radicals, which can undergo various decomposition pathways including hydrogen abstraction, alkoxy radical formation, and cyclization reactions. The specific product distribution depends on the relative rates of these competing pathways and the atmospheric conditions.
Nitrogen dioxide-initiated oxidation of 2,4-hexadiene occurs with a significantly lower rate constant of (3.11 ± 0.18) × 10⁻¹⁹ cubic centimeters per molecule per second compared to OH radical oxidation [16]. The reaction mechanism and products depend strongly on the presence of oxygen and nitrogen monoxide in the reaction system.
In the absence of oxygen, NO₂ reaction with 2,4-hexadiene produces different product distributions compared to oxygen-containing systems [16]. The presence of oxygen and nitrogen monoxide leads to NO-to-NO₂ conversion and formation of hydroxyl radicals in significant yield, creating a complex reaction network where 2,4-hexadiene removal occurs through reaction with both nitrogen oxides and hydroxyl radicals. The hydroxyl radical yields can reach up to 0.75 ± 0.05 depending on experimental conditions [16].
The mechanism of NO₂-initiated oxidation involves initial addition of nitrogen dioxide to the conjugated diene system, forming β-nitroalkyl radicals that can combine with nitric oxide to yield β-nitro-nitroso compounds [17]. These intermediates can undergo further reactions including oxidative degradation and rearrangement processes. The reaction stoichiometry indicates that nitrate-forming channels account for approximately 25 ± 5% of the reactions of nitrogen monoxide with peroxy radicals formed from both OH and NO₂ reactions with 2,4-hexadiene [16].
The reaction of 2,4-hexadiene with sulfur dioxide represents a classic example of cheletropic cycloaddition, where both new carbon-sulfur bonds are formed to the same sulfur atom [18] [19]. This reaction proceeds as a thermal [4+2] cycloaddition under mild conditions, forming a six-membered heterocyclic ring containing sulfur. The reaction is stereospecific and follows the Woodward-Hoffmann rules for pericyclic reactions [18].
Density functional theory calculations at the B3LYP level with 6-311+G** basis set have provided detailed insights into the mechanism of sulfur dioxide addition to 2,4-hexadiene [19]. The calculations reveal that the reaction proceeds through a concerted mechanism with a single transition state. The frontier molecular orbital analysis shows constructive overlap between the highest occupied molecular orbital of 2,4-hexadiene and the lowest unoccupied molecular orbital of sulfur dioxide [18].
The cheletropic addition is reversible at elevated temperatures, making it useful for synthetic applications where temporary protection of the diene functionality is required [18]. The reverse reaction, extrusion of sulfur dioxide, has been extensively utilized in organic synthesis to unmask conjugated dienes for subsequent cycloaddition reactions. Notable applications include the synthesis of complex natural products such as estrone and columbiasin, where the sulfur dioxide adduct serves as a protected form of the reactive diene [18].
The Diels-Alder reaction between 2,4-hexadiene and ethylene represents the simplest possible dienophile cycloaddition with this conjugated diene [20] [21]. Ethylene is generally considered a poor dienophile due to its lack of electron-withdrawing substituents, requiring elevated temperatures for successful cycloaddition. The reaction proceeds with retention of the stereochemistry present in the diene component [20].
When (2E,4E)-2,4-hexadiene reacts with ethylene, the stereochemistry of the diene is preserved in the cyclohexene product [21]. The two methyl substituents that are on the "outside" of the diene in its s-cis conformation end up on the same face of the resulting six-membered ring. This stereochemical outcome follows the general rules for Diels-Alder reactions where the relative configuration of substituents is maintained during the cycloaddition process [22].
The reaction between (2E,4Z)-2,4-hexadiene and ethylene would be expected to give a different stereochemical outcome, with the methyl groups on opposite faces of the cyclohexene ring [21]. The mechanism involves initial adoption of the s-cis conformation by the diene, followed by concerted cycloaddition through a chair-like transition state. The relatively high activation barrier for this reaction with the unactivated ethylene dienophile requires temperatures typically above 200°C for reasonable reaction rates.
The stereoselectivity of Diels-Alder reactions involving 2,4-hexadiene depends on both the geometry of the diene and the nature of the dienophile [22] [23]. For activated dienophiles containing electron-withdrawing groups, the reactions proceed more readily and often show enhanced stereoselectivity due to stronger orbital interactions in the transition state.
The reaction of trans,trans-2,4-hexadiene with maleic acid (a cis dienophile) produces a cyclohexene derivative where the carboxylic acid groups maintain their cis relationship [22]. Conversely, reaction with fumaric acid (the trans isomer) yields a product with trans-oriented carboxylic acid groups. This demonstrates the stereospecific nature of the Diels-Alder reaction, where the stereochemistry of both the diene and dienophile is preserved in the product [22].
When comparing different geometric isomers of 2,4-hexadiene in Diels-Alder reactions, the (Z,Z)-2,4-hexadiene is considerably less reactive than the (E,E)-isomer [24]. This reduced reactivity is attributed to steric interactions in the transition state that destabilize the cycloaddition process. The s-cis conformation required for Diels-Alder reaction is more easily accessed by the (E,E)-isomer, while the (Z,Z)-isomer experiences significant steric strain in this conformation.
Triplet interconversion mechanisms in 2,4-hexadiene involve complex potential energy surfaces with multiple pathways connecting different geometric isomers [25] [6]. The primary mechanism involves initial formation of allylmethylene-type triplet intermediates that can undergo rotation about the central carbon-carbon bond to access different conformational states.
Experimental evidence for triplet interconversion comes from sensitized photoisomerization studies using benzophenone and other triplet sensitizers [12]. These experiments demonstrate that triplet 2,4-hexadiene can undergo efficient isomerization through mechanisms that differ from those operating in the singlet manifold. The triplet pathways typically involve lower activation barriers for bond rotation due to the reduced bond order in the excited electronic state.
The interconversion mechanism is facilitated by the presence of readily accessible conical intersections between different triplet surfaces [25]. These intersections allow rapid internal conversion between different triplet states without requiring passage through the ground electronic state. The overall process results in equilibration of the various geometric isomers on a timescale that is fast compared to triplet decay to the ground state.
Decarbonylation reactions involving 2,4-hexadiene derivatives have been studied as part of broader investigations into cheletropic elimination processes [26]. The thermal cheletropic decarbonylation of 3-cyclopentenone derivatives produces 2,4-hexadiene as a primary product through stereospecific elimination of carbon monoxide [26].
The stereochemistry of decarbonylation has been determined using multiphoton infrared photolysis techniques to initiate the reaction under conditions where thermal rearrangements of the initial products are minimized [26]. These studies reveal that the decarbonylation of trans,trans-2,5-dimethyl-3-cyclopentenone produces specifically trans,trans-2,4-hexadiene and carbon monoxide. The stereochemistry of this decarbonylation is disrotatory, consistent with theoretical predictions based on orbital symmetry considerations [26].
Under conventional pyrolysis conditions, thermal rearrangements of the initially formed 2,4-hexadiene can occur due to the high temperatures required for decarbonylation [26]. However, the use of infrared multiphoton excitation allows selective vibrational excitation of the carbon-oxygen bond, promoting decarbonylation at lower bulk temperatures where secondary reactions are suppressed. This approach has provided definitive evidence for the stereospecific nature of the decarbonylation process.